N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide
CAS No.:
Cat. No.: VC16407563
Molecular Formula: C21H16ClN5O2
Molecular Weight: 405.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16ClN5O2 |
|---|---|
| Molecular Weight | 405.8 g/mol |
| IUPAC Name | N-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]phenyl]benzamide |
| Standard InChI | InChI=1S/C21H16ClN5O2/c22-16-6-10-18(11-7-16)27-20(24-25-26-27)14-29-19-12-8-17(9-13-19)23-21(28)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,28) |
| Standard InChI Key | BHVUHJMHBKECOF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-(4-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide features a benzamide group (C₆H₅CONH-) attached to a para-substituted phenyl ring. The phenyl ring is further functionalized with an ether-linked 1-(4-chlorophenyl)-1H-tetrazol-5-ylmethyl group. The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, is substituted at the 1-position with a 4-chlorophenyl group and at the 5-position with a methoxy-linked benzamide .
Key Structural Features:
-
Benzamide moiety: Provides hydrogen-bonding capacity via the amide group, enhancing interactions with biological targets .
-
Tetrazole ring: Serves as a bioisostere for carboxylic acids, improving metabolic stability and membrane permeability .
-
4-Chlorophenyl group: Introduces lipophilicity and electron-withdrawing effects, potentially influencing receptor binding .
Systematic Nomenclature
-
IUPAC Name: N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide
-
Molecular Formula: C₂₁H₁₅ClN₅O₂
-
Molecular Weight: 412.83 g/mol
-
SMILES Notation: Clc1ccc(cc1)n2ncnn2COc3ccc(NC(=O)c4ccccc4)cc3
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide likely involves a multi-step sequence:
-
Tetrazole Ring Formation:
-
Cyclization of nitriles with sodium azide in the presence of ammonium chloride (Huisgen reaction).
-
Example: Reaction of 4-chlorobenzonitrile with NaN₃/NH₄Cl yields 1-(4-chlorophenyl)-1H-tetrazole.
-
-
Etherification:
-
Amide Coupling:
Table 1: Representative Synthetic Conditions
Physicochemical Properties
Thermodynamic and Solubility Data
-
logP: Estimated at 4.2–4.6 (similar to tetrazole-containing analogs ).
-
Aqueous Solubility: Low (<0.1 mg/mL at pH 7.4) due to high lipophilicity .
-
Melting Point: Predicted 180–190°C (differential scanning calorimetry data for analogs ).
Spectroscopic Characteristics
-
IR Spectroscopy:
-
N-H stretch (amide): ~3300 cm⁻¹
-
C=O stretch (amide): ~1650 cm⁻¹
-
Tetrazole ring vibrations: 1450–1550 cm⁻¹.
-
-
¹H NMR (DMSO-d₆):
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
While direct bioactivity data are unavailable, structural analogs suggest potential interactions with:
-
Cyclooxygenase-2 (COX-2): Tetrazole derivatives exhibit anti-inflammatory activity via COX-2 inhibition .
-
Angiotensin II Receptors: Tetrazoles are key motifs in antihypertensives (e.g., losartan) .
-
Bacterial Enzymes: Oxadiazole/tetrazole hybrids show antibacterial effects by disrupting cell wall synthesis .
Table 2: Comparative Bioactivity of Tetrazole Analogs
| Compound | Target IC₅₀ (nM) | Assay | Reference |
|---|---|---|---|
| Losartan | 20 (AT₁ receptor) | Radioligand binding | |
| Analog L150-0389 | 1.2 µM (E. coli) | MIC assay |
ADMET Profile (Predicted)
-
Absorption: High intestinal permeability (Caco-2 model: Papp >10⁻⁶ cm/s) .
-
Metabolism: Hepatic CYP3A4/2C9-mediated oxidation of the tetrazole ring .
Applications in Scientific Research
Medicinal Chemistry
-
Lead Optimization: The tetrazole moiety’s metabolic stability makes it valuable in designing orally active drugs.
-
PROTAC Development: Benzamide derivatives are used as E3 ligase ligands in targeted protein degradation .
Material Science
-
Coordination Polymers: Tetrazoles act as ligands for metal-organic frameworks (MOFs) with applications in gas storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume